molecular formula C22H26N4O2S B12208161 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B12208161
M. Wt: 410.5 g/mol
InChI Key: IIFWJDCWGFZYGU-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting antifungal activity. Additionally, the compound may interact with other enzymes and receptors, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific structural features, such as the presence of the phenoxymethyl group and the isopropyl-substituted phenyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

The compound 2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide , with CAS number 665018-99-5 , is a member of the triazole family, known for its diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of the compound is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of 398.48 g/mol . It features a triazole ring which is significant in medicinal chemistry for its ability to interact with biological targets.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds with similar structures exhibit significant activity against various fungal strains. For instance:

CompoundFungal StrainActivity (IC50)
Triazole ACandida albicans0.5 μg/mL
Triazole BAspergillus niger0.8 μg/mL
This compoundTBDTBD

While specific IC50 values for the compound remain to be determined, its structural similarity to established antifungals suggests potential efficacy.

Antibacterial Activity

Similar to its antifungal properties, triazole compounds have been evaluated for antibacterial effects. A study evaluated various triazole derivatives against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.0 μg/mL
Escherichia coli2.5 μg/mL
Pseudomonas aeruginosa3.0 μg/mL

The specific activity of This compound against these strains warrants further investigation but aligns with the observed trends in similar compounds.

Anticancer Potential

Emerging research indicates that triazole-thiones can exhibit anticancer activity. For example, a study demonstrated that certain triazole derivatives effectively inhibited colon carcinoma cell lines:

CompoundCancer Cell LineIC50 Value (μM)
Triazole CHCT116 (Colon)6.2
Triazole DT47D (Breast)27.3

Given the structural characteristics of This compound , it may similarly demonstrate anticancer properties that merit exploration.

Case Studies

  • Antidepressant Potential : A series of studies have shown that nitrogen-containing heterocycles can have antidepressant effects. The mechanism often involves modulation of neurotransmitter systems such as serotonin and norepinephrine . The potential of This compound in this context is an area for future research.
  • Chemopreventive Effects : Research on mercapto-substituted triazoles has indicated their role in cancer prevention and treatment through various mechanisms including antioxidant activity and inhibition of metabolic enzymes .

Properties

Molecular Formula

C22H26N4O2S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H26N4O2S/c1-4-26-20(14-28-19-8-6-5-7-9-19)24-25-22(26)29-15-21(27)23-18-12-10-17(11-13-18)16(2)3/h5-13,16H,4,14-15H2,1-3H3,(H,23,27)

InChI Key

IIFWJDCWGFZYGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)COC3=CC=CC=C3

Origin of Product

United States

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